molecular formula C15H20ClNO4 B13932181 3-((Tert-butoxycarbonyl)(methyl)amino)-2-(3-chlorophenyl)propanoic acid

3-((Tert-butoxycarbonyl)(methyl)amino)-2-(3-chlorophenyl)propanoic acid

Cat. No.: B13932181
M. Wt: 313.77 g/mol
InChI Key: IWDDSYJSHMFAFN-UHFFFAOYSA-N
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Description

3-((tert-butoxycarbonyl)amino)-1-hydroxycyclopentane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a hydroxyl group, and a cyclopentane ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-butoxycarbonyl)amino)-1-hydroxycyclopentane-1-carboxylic acid typically involves the protection of an amino group with a Boc group. One common method involves the reaction of the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors has been explored to improve efficiency and scalability . These reactors allow for better control of reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

3-((tert-butoxycarbonyl)amino)-1-hydroxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA, HCl

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Acyl chlorides, anhydrides

Major Products

    Deprotection: Amino acid derivatives

    Oxidation: Ketones or aldehydes

    Reduction: Alkanes

    Substitution: Amides, esters

Mechanism of Action

The mechanism of action of 3-((tert-butoxycarbonyl)amino)-1-hydroxycyclopentane-1-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amino group can engage in further chemical transformations, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((tert-butoxycarbonyl)amino)-1-hydroxycyclopentane-1-carboxylic acid is unique due to its cyclopentane ring, which can impart different steric and electronic properties compared to linear or aromatic amino acids. This can influence the reactivity and stability of the compound in various chemical reactions .

Properties

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)9-12(13(18)19)10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,18,19)

InChI Key

IWDDSYJSHMFAFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)Cl)C(=O)O

Origin of Product

United States

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